molecular formula C9H7FN2 B3042290 (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile CAS No. 55330-46-6

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B3042290
CAS No.: 55330-46-6
M. Wt: 162.16 g/mol
InChI Key: ORPYPQORYFJOFC-UITAMQMPSA-N
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Description

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of an amino group, a fluorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluorophenyl group can improve the bioavailability and metabolic stability of drug candidates. Additionally, the amino and nitrile groups can interact with biological targets, making it a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its incorporation into polymers and resins can impart desirable properties such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile
  • (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile

Uniqueness

Compared to its analogs, (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile is unique due to the presence of the amino group, which can engage in a wider range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(Z)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPYPQORYFJOFC-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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